1-Methyl-1,10-phenanthrolin-2(1H)-one
Description
Overview of 1,10-Phenanthroline (B135089) Scaffolds in Modern Chemistry and Medicinal Chemistry
The 1,10-phenanthroline (phen) molecule is a polycyclic aromatic hydrocarbon and a member of the phenanthroline class of organic compounds. chim.itdrugbank.com As a structural unit, it is a versatile and robust building block that has captured the attention of chemists across numerous disciplines. chim.itresearchgate.net Its rigid, planar structure and strong coordinating ability with a wide range of metal ions make it a cornerstone ligand in coordination chemistry. researchgate.netacs.org The N,N-coordinating center readily forms stable five-membered ring complexes with various transition metals. researchgate.net
The applications of 1,10-phenanthroline and its derivatives are extensive. chemicalbook.com In medicinal chemistry, compounds containing the 1,10-phenanthroline scaffold have demonstrated a spectrum of biological activities, including anticancer and antibacterial properties. chemicalbook.com Metal complexes of phenanthroline are particularly notable for their ability to interact with DNA, in some cases leading to DNA cleavage, which is a mechanism of interest for designing new therapeutic agents. chim.itresearchgate.net Beyond medicine, these scaffolds are integral to materials science for creating metal-organic frameworks (MOFs) and photosensitive materials. chemicalbook.com They also feature prominently in catalysis, photochemistry, and the development of luminescent probes and sensors. acs.orgchemicalbook.com The functionalization of the eight available positions on the phenanthroline ring allows for the precise tuning of its chemical and physical properties, making it a highly adaptable platform for designing complex molecular architectures. acs.org
Significance of Quinolone and Phenanthrolinone Derivatives in Chemical Research
Quinolone and its derivatives are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their clinical success is attributed to high bioavailability and relatively low toxicity. nih.gov The mechanism of action for many quinolones involves the inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for cell replication. nih.gov This makes them "topoisomerase poisons" that convert these vital enzymes into cellular toxins. nih.gov Beyond their antibacterial roles, research has also explored the antitumor activities of quinolone derivatives. nih.gov
Phenanthrolinone systems, which can be considered structural analogues of quinolones, are also of significant research interest. For example, pyrido-phenanthrolin-7-one compounds are analogues of the cytotoxic alkaloid ascididemin (B1665191) and are investigated for their potential biological activities. researchgate.net The synthesis of these derivatives provides access to novel chemical entities with potentially unique properties, stemming from the fusion of the phenanthroline framework with a quinolone-like lactam structure.
Rationale for Investigating Substituted 1,10-Phenanthrolin-2(1H)-one Systems
The rationale for investigating substituted 1,10-phenanthrolin-2(1H)-one systems stems from the goal of combining the advantageous properties of the 1,10-phenanthroline scaffold with those of a quinolone or phenanthrolinone structure. Introducing an oxo group at the 2-position of the phenanthroline ring creates a phenanthrolinone. Further substitution, such as the addition of a methyl group to the nitrogen at the 1-position, yields 1-Methyl-1,10-phenanthrolin-2(1H)-one.
This specific N-alkylation is a critical modification. Unmodified 1,10-phenanthroline's biological activity and toxicity are often linked to its ability to chelate essential metal ions within biological systems. tandfonline.com By alkylating one of the nitrogen atoms, this bidentate chelating ability is blocked. tandfonline.com This structural change prevents the molecule from acting as a typical chelating agent while retaining the planar, aromatic core capable of other interactions, such as intercalation. tandfonline.com The presence of the carbonyl group and the N-methyl group introduces new functionalities, altering the molecule's electronic environment, solubility, and potential binding modes, making it a target for creating novel ligands and biologically active molecules with potentially different mechanisms of action compared to the parent phenanthroline. tandfonline.comlookchem.com
Scope and Objectives of Academic Research on this compound
Academic research on this compound has focused on its synthesis and its potential as a novel ligand in coordination chemistry. lookchem.com A key objective has been to synthesize the compound and characterize its structural and spectroscopic properties. The synthesis has been achieved by first oxidizing 1,10-phenanthroline to its N-oxide, which is then converted to this compound using dimethyl sulfate. lookchem.commdpi.com
A primary research goal has been to explore its coordinating behavior with metal ions. lookchem.com Unlike its parent compound, this compound was investigated as a monodentate ligand, binding through its carbonyl oxygen rather than the nitrogen atoms. lookchem.com Researchers have successfully used it as a ligand for the Europium(III) ion to create the complex [Eu(L)₃(NO₃)₃]. lookchem.com A major objective of this work was to study the photoluminescent properties of the resulting complex, as lanthanide complexes are widely studied for their sharp, line-like emission spectra. lookchem.com The research demonstrated that the complex exhibits strong photoluminescence characteristic of Eu(III), indicating that the this compound ligand can function as an "antenna" that absorbs light and transfers the energy to the central metal ion. lookchem.com
Research Data
The following table summarizes key spectroscopic data for this compound as reported in the literature. lookchem.com
| Spectroscopic Data for this compound | |
| Technique | Observed Signals (in CDCl₃) |
| ¹H NMR (300 MHz) | δ/ppm: 8.94 (dd, 1H), 8.18 (dd, 1H), 7.79 (d, 1H), 7.56 (m, 2H), 7.50 (dd, 1H), 6.91 (d, 1H), 4.49 (s, 3H) |
| ¹³C NMR (75 MHz) | δ/ppm: 147.3, 139.2, 136.2, 126.8, 122.5, 122.3, 122.0, 38.0 |
| Infrared (IR) | ν/cm⁻¹: 1657 (vs), 1646 (vs), 1602 (vs) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,10-phenanthrolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-11(16)7-6-10-5-4-9-3-2-8-14-12(9)13(10)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWJXFNSQYESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393860 | |
| Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31535-89-4 | |
| Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 1 Methyl 1,10 Phenanthrolin 2 1h One and Its Derivatives
Established Synthetic Routes to 1-Methyl-1,10-phenanthrolin-2(1H)-one
A common and effective method for the synthesis of this compound involves a two-step process starting from the parent heterocycle, 1,10-phenanthroline (B135089). lookchem.com
The first step is the selective N-oxidation of one of the nitrogen atoms in the 1,10-phenanthroline ring. This is often achieved using an oxidizing agent such as hydrogen peroxide or potassium peroxomonosulfate in an acidic aqueous solution. lookchem.commdpi.com The acidic conditions help to prevent di-N-oxidation. mdpi.com
Table 1: Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 1,10-Phenanthroline | Dihydrogen peroxide or Potassium peroxomonosulfate | 1,10-Phenanthroline-1-N-oxide | 86.6% (with PMS) | lookchem.commdpi.com |
| 2 | 1,10-Phenanthroline-1-N-oxide | Dimethyl sulfate | This compound | 86% (overall) | lookchem.com |
An alternative pathway to the core phenanthrolinone structure involves the hydrolysis of 2-chloro-1,10-phenanthroline. researchgate.net Treatment of the chloro-substituted precursor with aqueous acids like HBr or H2SO4 at elevated temperatures yields 1,10-phenanthrolin-2(1H)-one. researchgate.net Subsequent N-methylation would be required to obtain the title compound.
Functionalization and Derivatization Strategies of the 1,10-Phenanthrolin-2(1H)-one Core
The 1,10-phenanthrolin-2(1H)-one scaffold serves as a versatile platform for further chemical modification. The specific reactivity of the different carbon positions on the phenanthroline ring system allows for the introduction of a wide range of functional groups. nih.gov
Halogenation is a key strategy for preparing reactive intermediates for subsequent cross-coupling or nucleophilic substitution reactions. The regioselectivity of these reactions on the 1,10-phenanthroline system is influenced by the electronic properties of the heterocyclic rings. A short and efficient synthetic route has been developed for 4,7-dihalogenated 1,10-phenanthrolines, which are valuable precursors. scribd.com While specific studies on the direct halogenation of this compound are not detailed in the provided sources, the principles of electrophilic aromatic substitution on the parent phenanthroline ring suggest that positions C4 and C7 are susceptible to halogenation. The presence of the electron-donating N-methyl group and the electron-withdrawing lactam ring would further influence the precise regiochemical outcome.
Aryl halides with electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org The electron-deficient nature of the phenanthroline ring system makes its halogenated derivatives suitable substrates for SNAr reactions. This reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.govyoutube.com
The substitution of halides on the phenanthroline core can be challenging. For instance, attempts to perform nucleophilic substitution on 1,10-phenanthroline with mesityllithium (B1247292) can result in mixtures of mono-substituted products and undesired n-butyl substituted byproducts. researchgate.net Similarly, the disubstitution of 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives with nucleophiles like morpholine (B109124) may require harsh conditions, such as the use of pre-formed lithium morpholinide, to achieve good conversion. scribd.com These examples highlight that while SNAr is a viable strategy, reaction conditions must be carefully optimized for each specific substrate and nucleophile. An alternative to direct substitution is the use of palladium-catalyzed coupling reactions, such as Suzuki coupling with boronic acids, on precursors like 2,9-dichloro-1,10-phenanthroline. researchgate.net
The introduction of carboxylic acid groups onto the phenanthroline scaffold is a valuable method for creating versatile building blocks for coordination polymers and complex ligands. A well-documented procedure involves the oxidation of methyl-substituted phenanthrolines. researchgate.net
For example, 2,9-dimethyl-1,10-phenanthroline can be converted to 1,10-phenanthroline-2,9-dicarboxylic acid in a two-step process. The initial oxidation of the methyl groups to aldehydes is accomplished using selenium dioxide (SeO₂). researchgate.net The resulting dialdehyde (B1249045) is then further oxidized to the dicarboxylic acid using a stronger oxidizing agent like nitric acid (HNO₃). researchgate.net This method provides a clear pathway for installing carboxylic acid functionalities, which can then be used for further reactions like esterification or amidation.
Table 2: Example of Oxidation on a Phenanthroline Derivative
| Starting Material | Reagent | Product | Yield | Reference |
|---|
General principles of organic chemistry dictate that primary alcohols and aldehydes can be oxidized to carboxylic acids using various reagents, including chromic acid or potassium dichromate under acidic conditions. libretexts.orgchemguide.co.uk
Cycloaddition reactions are powerful tools for constructing complex polycyclic systems. youtube.comyoutube.com The phenanthroline scaffold can participate in such transformations to create extended, fused aromatic structures. While the phenanthroline unit often acts as a ligand in metal-catalyzed cycloadditions, the ring system itself can be a reactant. elsevierpure.com For example, iron(III)-phenanthroline complexes can catalyze the [2+1] and [3+2] cycloaddition reactions of alkenes. elsevierpure.com The feasibility and outcome (e.g., stereochemistry) of cycloaddition reactions are often governed by frontier molecular orbital theory, with distinct pathways for reactions under thermal versus photochemical conditions. youtube.comyoutube.com These reactions provide a pathway to fuse new rings onto the phenanthroline backbone, significantly altering its steric and electronic profile.
1,10-Phenanthroline-5,6-dione (B1662461) (also known as 1,10-phenanthroline-5,6-quinone) is an exceptionally versatile building block for the synthesis of complex, fused heterocyclic systems. researchgate.netsemanticscholar.org The dione (B5365651) possesses two distinct coordination sites: the N,N'-bidentate site typical of phenanthrolines and an O,O'-bidentate site at the quinonoid portion. researchgate.net
This dual reactivity allows for its use in constructing elaborate molecules. For instance, condensation reactions with aromatic diamines can lead to the formation of large, planar dipyrido[3,2-a:2',3'-c]phenazine systems. semanticscholar.org More recently, an acid-catalyzed SN2 reaction between 1,10-phenanthroline-5,6-dione and 2-picolylamine has been reported to yield 1,10-phenanthroline-5,6-diimine, demonstrating another route for derivatization at the 5,6-positions. nih.gov These synthetic pathways showcase the utility of the dione as a key intermediate for accessing a diverse range of fused phenanthroline derivatives.
Novel Synthetic Approaches to 1,10-Phenanthroline Scaffolds Applicable to Substituted Phenanthrolinones
The construction of the rigid, planar 1,10-phenanthroline ring system is a significant synthetic challenge. The methodologies employed are often extensions of well-established quinoline (B57606) syntheses, applied to pyridine-based starting materials. These approaches are fundamental for creating the core structure that can be further modified to yield substituted phenanthrolinones like this compound.
The Skraup reaction, discovered by Zdenko Hans Skraup in 1880, is a cornerstone method for quinoline synthesis that has been extended to produce the 1,10-phenanthroline scaffold. iipseries.org The classic approach involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.org For the synthesis of 1,10-phenanthroline, the reaction can be performed using 8-aminoquinoline (B160924) as the starting aromatic amine. iipseries.org Another pathway involves two consecutive Skraup reactions starting from o-phenylenediamine (B120857) and glycerol. wku.edu
The mechanism typically begins with the acid-catalyzed dehydration of glycerol to form acrolein. iipseries.orgyoutube.com The aromatic amine then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent dehydration. The final step is an oxidation to aromatize the newly formed ring, yielding the phenanthroline product. iipseries.orgyoutube.com Historically, arsenic pentoxide was used as the oxidant, but this has raised significant environmental and safety concerns due to its toxicity. google.com
Despite its utility, the traditional Skraup synthesis suffers from drawbacks, including often harsh reaction conditions, low yields, and the use of hazardous materials like arsenic. google.comresearchgate.net These limitations have spurred the development of modified procedures. Recent advancements include a microwave-assisted, "green" modified Skraup reaction. rsc.orgresearchgate.net This method utilizes glycerol in neat water under microwave irradiation, providing an environmentally benign alternative. rsc.org This approach has been successfully applied to synthesize phenanthrolines from nitroanilines in moderate to good yields. researchgate.net
Table 1: Comparison of Classical vs. Modified Skraup Reaction Conditions
| Feature | Classical Skraup Reaction | Microwave-Assisted Modified Skraup Reaction |
|---|---|---|
| Starting Materials | Aniline (B41778) derivative, Glycerol | Aniline derivative, Glycerol |
| Solvent | Concentrated Sulfuric Acid | Water |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Oxidizing Agent | Nitrobenzene, Arsenic Pentoxide | Not explicitly required in the same manner |
| Yields | Often low (few percent) google.com | Moderate to Good (15-52% for phenanthrolines) rsc.orgresearchgate.net |
| Environmental Impact | High (toxic waste, harsh acids) google.comresearchgate.net | Low ("Green" chemistry) rsc.org |
The Conrad-Limpach synthesis, reported in 1887, is a key method for producing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.orgjptcp.com This reaction is directly applicable to the synthesis of the phenanthrolinone core, which is a derivative of a quinolone. The synthesis is typically a two-step process where an aniline is first condensed with a β-ketoester to form a Schiff base or, more commonly, an enamine intermediate. wikipedia.orgsynarchive.com In the second, rate-determining step, this intermediate undergoes a thermal cyclization at high temperatures (around 250 °C) to form the 4-hydroxyquinoline (B1666331) product. wikipedia.orgsynarchive.com
The high temperatures are necessary to overcome the energy barrier of breaking the aromaticity of the phenyl ring during the ring-closing step. nih.gov The choice of solvent is critical for achieving high yields, with high-boiling point, inert solvents like mineral oil significantly improving the outcome compared to solvent-free conditions. wikipedia.org A study exploring various solvents found that the reaction yield generally improves with higher boiling points, identifying 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) as effective and inexpensive alternatives for large-scale synthesis. nih.gov
While the product is often named a 4-hydroxyquinoline (the enol form), it is believed that the 4-quinolone (the keto form) is the predominant tautomer. wikipedia.org This methodology is foundational for creating the phenanthrolinone skeleton, which could then be N-alkylated to produce compounds like this compound.
The Doebner-Von Miller reaction is another classical method for synthesizing quinolines, which can be adapted for phenanthroline ring systems. wikipedia.org It involves the reaction of a primary aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a Brønsted or Lewis acid catalyst. jptcp.comwikipedia.org The α,β-unsaturated carbonyl component can be generated in situ, for instance, from the aldol (B89426) condensation of two aldehydes or ketones. wikipedia.org
Like the Skraup reaction, this method can be applied to 8-aminoquinolines to construct the third ring of the 1,10-phenanthroline system. researchgate.net Studies have successfully isolated β-arylaminoketone intermediates from the reaction of 8-aminoquinolines, confirming the proposed reaction pathway. researchgate.net The mechanism is thought to involve the initial conjugate addition of the amine to the unsaturated carbonyl compound, followed by acid-catalyzed cyclization and dehydrogenation to furnish the aromatic product. wikipedia.org However, the precise mechanism remains a subject of debate, with some studies suggesting a more complex fragmentation-recombination pathway. wikipedia.org
Similar to the Skraup synthesis, early versions of the Doebner-Von Miller reaction for phenanthroline derivatives were plagued by low yields and the use of hazardous reagents like arsenic-based oxidants, making them unsuitable for industrial-scale production. google.com
Table 2: Overview of Classical Ring-Forming Reactions for Phenanthroline Scaffolds
| Reaction | Key Reactants | Key Intermediate | Product Core |
|---|---|---|---|
| Skraup Reaction | Aromatic Amine + Glycerol | Acrolein adduct | Phenanthroline |
| Conrad-Limpach | Aromatic Amine + β-Ketoester | Enamine / Schiff Base | Phenanthrolinone |
| Doebner-Von Miller | Aromatic Amine + α,β-Unsaturated Carbonyl | Michael adduct | Phenanthroline |
Modern synthetic efforts have focused on the direct functionalization of the pre-formed 1,10-phenanthroline scaffold using methods that avoid harsh conditions and toxic reagents. Among these, transition-metal-free photoredox catalysis has emerged as a powerful tool. These reactions utilize organic dyes as photocatalysts that, upon irradiation with visible light, can initiate electron transfer processes to generate reactive radical intermediates for C-H functionalization. dntb.gov.ua
This approach allows for the direct arylation of heteroarenes under mild conditions. dntb.gov.ua For instance, metal-free, visible-light-mediated direct C-H arylation of heteroarenes has been achieved using aryl diazonium salts as the coupling partner. dntb.gov.ua Such strategies offer a more efficient and sustainable alternative to traditional cross-coupling reactions that require pre-functionalization and metal catalysts.
Furthermore, the phenanthroline unit itself has been incorporated into novel materials for metal-free photocatalysis. Covalent organic frameworks (COFs) containing phenanthroline have been developed as heterogeneous metal-free catalysts for light-driven organic transformations. rsc.org A one-dimensional phenanthroline-based COF demonstrated excellent light absorption and was used to facilitate photocatalytic indole (B1671886) functionalization and oxidative thiol coupling under visible light. rsc.org While these examples showcase the functionalization of other molecules using a phenanthroline-based catalyst, the underlying principles of metal-free photoredox activation are directly applicable to the functionalization of the phenanthroline ring itself, opening new pathways to substituted derivatives.
In a related development, a metal- and light-free Minisci-type reaction has been developed for the direct C-H dicarbamoylation of phenanthrolines. acs.orgacs.org This method allows for the installation of primary, secondary, and tertiary amide groups directly onto the phenanthroline core in a cheap, scalable, and operationally simple manner. acs.orgacs.org This demonstrates a significant advance in the direct functionalization of the scaffold, drastically reducing the number of steps compared to previous synthetic routes. acs.org
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methyl 1,10 Phenanthrolin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of 1-Methyl-1,10-phenanthrolin-2(1H)-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.
For this compound, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, reveals characteristic signals. lookchem.com The methyl group (N-CH₃) attached to the nitrogen atom gives rise to a distinct singlet peak at approximately 4.49 ppm. lookchem.com The aromatic protons on the phenanthroline skeleton appear as a series of doublets and multiplets in the downfield region, generally between 6.90 and 9.00 ppm. For instance, a doublet can be observed around 6.91 ppm, with other notable signals including a doublet of doublets at 8.94 ppm and 8.18 ppm, a doublet at 7.79 ppm, and a multiplet around 7.56 ppm. lookchem.com
The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom. lookchem.com The methyl carbon (N-CH₃) typically resonates at approximately 38.0 ppm. The carbonyl carbon (C=O) of the pyridone ring is also a key indicator, though its specific shift can vary. The aromatic and heterocyclic carbons of the phenanthroline core produce a cluster of signals in the 122.0 to 147.3 ppm range. lookchem.com
Studies on derivatives, such as various methylated and functionalized 1,10-phenanthroline-N-oxides, show how substituents influence the chemical shifts. mdpi.com For example, in 9-Methyl-1,10-phenanthroline-2-carboxylic acid, a related derivative, the methyl group appears at 2.46 ppm in the ¹H NMR spectrum (in D₂O/KOD). mdpi.com The specific positions and splitting patterns of the aromatic protons in these derivatives are crucial for confirming the site of substitution. mdpi.comresearchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃. lookchem.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N-CH₃ | 4.49 (s) | 38.0 |
| Aromatic CH | 8.94 (dd) | 147.3 |
| Aromatic CH | 8.18 (dd) | 139.2 |
| Aromatic CH | 7.79 (d) | 136.2 |
| Aromatic CH | 7.56 (m) | 126.8 |
| Aromatic CH | 7.50 (dd) | 122.5 |
| Aromatic CH | 6.91 (d) | 122.3 |
| Aromatic C | - | 122.0 |
| (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet) |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides precise mass-to-charge ratio (m/z) values, allowing for the unambiguous determination of the molecular formula.
For related phenanthroline derivatives, ESI-MS is commonly used to identify the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. mdpi.com For instance, the calculated m/z for the [M+H]⁺ ion of a methylphenanthroline-N-oxide (C₁₃H₁₁N₂O⁺) is 211.0866, which closely matches the experimentally found values. mdpi.com This high accuracy is crucial for distinguishing between isomers and compounds with similar nominal masses.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, general fragmentation pathways for N-alkylated synthetic cathinones, which share some structural motifs, involve charge-remote and charge-directed mechanisms. wvu.edu Common fragmentation for related heterocyclic systems includes the loss of small neutral molecules or radicals, which helps in identifying different structural components of the molecule. wvu.eduasianpubs.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within this compound.
The IR spectrum of this compound shows a number of characteristic absorption bands. lookchem.com A very strong band corresponding to the C=O stretching vibration of the pyridone ring is a key diagnostic feature, appearing around 1657 cm⁻¹. lookchem.com Other significant bands in the spectrum include those for C=N and C=C stretching vibrations of the aromatic rings, typically found in the 1602-1418 cm⁻¹ region. lookchem.comrsc.org The region below 1000 cm⁻¹ contains bands related to C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings. lookchem.com
Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic system. acs.org Studies on the parent 1,10-phenanthroline (B135089) molecule show that DFT calculations can be used to assign the experimental vibrational spectra with good accuracy. acs.orgresearchgate.net These studies help in identifying the in-plane and out-of-plane vibrational modes of the phenanthroline skeleton. acs.org
Table 2: Key IR Absorption Bands for this compound. lookchem.com
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1657 | Very Strong (vs) | C=O Stretch (Amide) |
| 1602 | Very Strong (vs) | C=C/C=N Aromatic Ring Stretch |
| 1539 | Strong (s) | Aromatic Ring Stretch |
| 1505 | Strong (s) | Aromatic Ring Stretch |
| 1468 | Strong (s) | Aromatic Ring Stretch |
| 843 | Very Strong (vs) | C-H Out-of-plane Bend |
| 783 | Strong (s) | C-H Out-of-plane Bend |
| 732 | Strong (s) | C-H Out-of-plane Bend |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and π-π Transitions*
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the π-electron system. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like π) to higher-energy orbitals (like π*).
The UV-Vis spectrum of 1,10-phenanthroline and its derivatives is characterized by intense absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the aromatic system. researchgate.netnih.gov For the parent 1,10-phenanthroline, these transitions result in strong absorption bands typically below 300 nm. researchgate.net The introduction of substituents, such as the methyl and carbonyl groups in this compound, can shift the position and intensity of these bands. The extended conjugation and the presence of the carbonyl chromophore are expected to influence the electronic transitions. In related derivatives like 9-Methyl-1,10-phenanthroline-2-carboxylic acid, UV-Vis absorption maxima are observed at 230 nm, 275 nm, and 314 nm in methanol. mdpi.com These complexes often exhibit bright photoluminescence upon excitation in these ligand-centered absorption bands. lookchem.com
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a purified sample of this compound. This experimental data is then compared with the theoretical percentages calculated from its molecular formula (C₁₃H₁₀N₂O).
This method serves as a crucial check for the purity and stoichiometric correctness of the synthesized compound. lookchem.com A close agreement between the found and calculated values provides strong evidence that the correct compound has been isolated. For example, in the synthesis and characterization of various 1,10-phenanthroline derivatives, elemental analysis is routinely reported alongside spectroscopic data to confirm the identity and purity of the final products. researchgate.netasianpubs.orgresearchgate.net
Chemical Reactivity and Transformation Pathways of 1 Methyl 1,10 Phenanthrolin 2 1h One
Oxidative Transformations and Stability Investigations
The stability of the 1,10-phenanthroline (B135089) core is a subject of extensive study, particularly concerning its oxidative transformations. The synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one itself involves an initial oxidation of 1,10-phenanthroline to its N-oxide, which is a key intermediate. lookchem.com This susceptibility to oxidation is a characteristic feature of the phenanthroline nucleus.
Studies on the broader class of 1,10-phenanthrolines show that they can undergo aerobic oxidation. For instance, 1,10-phenanthroline can be oxidized to 1,10-phenanthroline-5,6-dione (B1662461), often catalyzed by metal complexes like those of copper(II). rsc.org The most classical example of this reactivity is the oxidative DNA-cleavage activity demonstrated by the Cu(II)-1,10-phenanthroline system, which proceeds through the generation of reactive oxygen species. chim.it
Investigations into substituted phenanthroline derivatives reveal that their stability towards oxidation is highly dependent on the nature of the substituents. nih.gov Electron-donating groups tend to make the phenanthroline ring more susceptible to oxidation, while electron-withdrawing groups generally enhance its stability. nih.gov In this compound, the presence of the electron-donating methyl group would be expected to decrease the oxidative stability of the molecule compared to the unsubstituted phenanthrolinone. The stability of metal complexes containing substituted phenanthrolines has also been a focus of research, indicating the robustness of the ligand framework under various conditions. rsc.org
Regioselective Substitution Reactions and Mechanisms
While specific studies on the regioselective substitution of this compound are not extensively detailed in the reviewed literature, the reactivity of the parent 1,10-phenanthroline system provides significant insights. The phenanthroline ring can undergo various substitution reactions, with the position of substitution being directed by the existing ring nitrogens and any substituents.
The electronic nature of the existing groups on this compound—the N-methyl and the C2-carbonyl—would play a crucial role in directing any further substitutions. The carbonyl group is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at positions ortho and para to it. Conversely, the N-methyl group and the pyridine (B92270) ring nitrogen atoms influence the electron density across the heterocyclic system. Functionalization of the 1,10-phenanthroline core at various positions has been achieved through methods like Stille cross-coupling, which has been used to introduce substituents at the 5- and 6-positions. researchgate.net
The table below outlines the expected influence of the existing functional groups on the regioselectivity of potential substitution reactions on the phenanthroline core.
| Reaction Type | Directing Influence of N-Methyl Group | Directing Influence of Carbonyl Group | Predicted Favorable Positions for Substitution |
| Electrophilic Aromatic Substitution | Activating, directs ortho and para | Deactivating, directs meta | Positions 4, 7, and 9 would be influenced by a complex interplay of these effects. |
| Nucleophilic Aromatic Substitution | Deactivating | Activating, directs ortho and para | Positions 3 and potentially other electron-deficient sites. |
Unexpected Ring Opening and Rearrangement Processes
The rigid 1,10-phenanthroline framework can undergo surprising ring-opening and rearrangement reactions under specific conditions. Metal-mediated transformations have been shown to facilitate the cleavage of the pyridine ring within a coordinated 1,10-phenanthroline ligand. rsc.org This process can be initiated by deprotonation followed by reaction with an electrophile, leading to the breakage of a carbon-nitrogen bond in the pyridine ring. rsc.org
In a study on fused-pyrrolo-1,10-phenanthroline derivatives, which share structural similarities with substituted phenanthrolines, unexpected ring-opening and rearrangement pathways were observed. nih.gov A derivative with an electron-donating group was found to be unstable and underwent further transformation, leading to ring-opened products. nih.gov This suggests that the electronic nature of substituents can significantly influence the propensity of the phenanthroline system to undergo such rearrangements. Given that this compound contains an electron-donating methyl group, it is conceivable that it could be susceptible to similar ring-opening processes under specific synthetic or environmental conditions.
Influence of Electron-Donating and Electron-Withdrawing Substituents on Reactivity
The influence of substituents on the reactivity of the 1,10-phenanthroline ring is a well-documented phenomenon. chim.itnih.govnih.gov The electronic effects of these groups—whether they donate or withdraw electron density—can profoundly alter the chemical behavior of the molecule. lasalle.edulibretexts.org
Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase the electron density of the aromatic system. nih.govlasalle.edu This generally makes the molecule more susceptible to electrophilic attack and oxidation. nih.govnih.gov Studies on substituted phenyl sulfonates have shown that EDGs lower the electrode potential, making one-electron oxidation easier. nih.gov In the context of phenanthroline derivatives, the presence of methyl groups was found to influence the electronic distribution and shift spectral properties. researchgate.net Specifically for fused-pyrrolo-1,10-phenanthroline derivatives, EDGs on an attached phenyl ring were found to promote easier oxidation of the compound. nih.gov
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-C=O) groups, decrease the electron density of the aromatic ring through inductive and resonance effects. lasalle.edulibretexts.org This deactivation makes the ring less reactive towards electrophiles but can enhance its stability against oxidative degradation. nih.gov Research on pyrrolo-phenanthroline derivatives confirmed that EWGs enhanced the stability of the compounds. nih.gov
The following table summarizes the observed effects of substituents on the reactivity and stability of phenanthroline and related aromatic systems.
| Substituent Type | Example Group | Effect on Electron Density | Impact on Reactivity | Impact on Stability | Supporting Evidence |
| Electron-Donating | -CH₃ (Methyl), -OCH₃ (Methoxy) | Increases | Promotes oxidation; lowers electrode potential. | Decreases stability towards oxidation. | nih.gov, nih.gov, researchgate.net |
| Electron-Withdrawing | -NO₂ (Nitro), -C=O (Carbonyl) | Decreases | Hinders electrophilic attack. | Enhances stability against oxidation/rearrangement. | nih.gov, lasalle.edu |
Coordination Chemistry and Metal Complexation of 1 Methyl 1,10 Phenanthrolin 2 1h One Ligands
Ligand Properties of 1-Methyl-1,10-phenanthrolin-2(1H)-one and its Chelating Capabilities
1,10-phenanthroline (B135089) and its derivatives are well-established as robust N-heterocyclic chelating agents. mdpi.comrsc.org The parent 1,10-phenanthroline core is a rigid, planar molecule with two nitrogen atoms held in a specific arrangement ideal for acting as a bidentate ligand. mdpi.comresearchgate.net This structure allows it to form stable five-membered rings with a wide array of metal ions. researchgate.net The presence of the planar, aromatic rings can enhance the stability of the resulting complexes. researchgate.net
The introduction of the methyl and ketone groups in this compound modifies these properties. While the fundamental bidentate N,N' chelation typical of phenanthrolines is possible, the molecule also introduces a ketone oxygen atom as a potential coordination site. Research on the parent compound, 1H- nih.govnih.govphenanthrolin-2-one (Hophen), shows it can act as a bridging ligand through its ketone group, linking multiple metal centers. nih.gov In some instances, such as with Europium(III), this compound has been observed to coordinate in a monodentate fashion solely through the ketone-type oxygen atom. lookchem.com This versatility, allowing for different binding modes, makes it a distinctive ligand in coordination chemistry.
Synthesis and Structural Characterization of Metal Complexes
Complexes of this compound and its parent analogue have been synthesized with various metals, primarily through methods like liquid diffusion and solvothermal routes. nih.govynu.edu.cn
A series of d¹⁰ metal complexes have been synthesized using the closely related ligand 1H- nih.govnih.govphenanthrolin-2-one (Hophen). nih.gov These complexes were obtained through liquid diffusion and have been characterized by X-ray crystallography. nih.gov
The synthesized complexes exhibit diverse structural motifs:
Mercury(II): A neutral monomeric complex, [Hg(ophen)₂]·4H₂O·CH₂Cl₂, was formed. nih.gov
Cadmium(II): A trinuclear structure, [Cd₃Cl(ophen)₅]·1.5H₂O·2CH₂Cl₂, was characterized, where the 'ophen' ligand acts as a bridge via its ketone groups. nih.gov
Zinc(II): A tetranuclear complex, [Zn₄O(ophen)₄(OAc)₂]·4H₂O·2CH₂Cl₂, was identified, featuring a Zn₄O core further stabilized by bridging 'ophen' and acetate (B1210297) ligands. nih.gov
Table 1: Structural Characteristics of d¹⁰ Metal Complexes with 1H- nih.govnih.govphenanthrolin-2-one (Hophen)
| Metal Ion | Complex Formula | Structural Features |
|---|---|---|
| Hg(II) | [Hg(ophen)₂]·4H₂O·CH₂Cl₂ |
Neutral monomeric complex. nih.gov |
| Cd(II) | [Cd₃Cl(ophen)₅]·1.5H₂O·2CH₂Cl₂ |
Trinuclear structure with bridging 'ophen' ligands. nih.gov |
| Zn(II) | [Zn₄O(ophen)₄(OAc)₂]·4H₂O·2CH₂Cl₂ |
Tetranuclear Zn₄O core with bridging 'ophen' ligands. nih.gov |
The broader family of 1,10-phenanthroline ligands is renowned for forming stable complexes with a vast range of transition metals, including Ru(II), Os(II), Cu(I), Ag(I), Ni(II), and Fe(III). journalirjpac.comresearchgate.netijaar.org These complexes are central to many areas of inorganic chemistry. researchgate.net For example, an iron(III) complex with the parent 1,10-phenanthroline was synthesized by direct stoichiometric addition, resulting in an orange-colored complex with a 1:3 metal-to-ligand ratio. ijaar.org Similarly, Ni(II) and Cu(II) complexes with derivatives of 1,10-phenanthroline have been synthesized and characterized. journalirjpac.com While the coordination chemistry of the parent 1,10-phenanthroline with these metals is extensively documented, specific reports on the synthesis and structural characterization of transition metal complexes exclusively with this compound are less detailed in the surveyed literature.
For the first time, this compound has been utilized as a ligand to form a complex with Europium(III). lookchem.com The resulting complex, [Eu(L)₃(NO₃)₃] (where L = this compound), was synthesized and its crystal structure was determined. lookchem.comresearchgate.net Unusually, the ligand binds to the Eu(III) ion in a monodentate fashion through its ketone oxygen atom. lookchem.com This is a departure from the typical bidentate chelation of phenanthroline ligands. lookchem.com The synthesis was achieved by reacting the ligand, which was itself prepared from 1,10-phenanthroline via its N-oxide and subsequent treatment with dimethyl sulfate, with a europium salt. lookchem.com
Spectroscopic and Photophysical Properties of Metal Complexes
The metal complexes derived from this compound and its parent analogue exhibit interesting photoluminescent properties that are influenced by the choice of metal ion.
The photophysical behavior of these complexes is rooted in electronic transitions, which can be ligand-based or involve the metal center.
Ligand-Based Luminescence: The d¹⁰ metal complexes of 1H- nih.govnih.govphenanthrolin-2-one with Hg(II), Cd(II), and Zn(II) all display photoluminescence in the blue-green region of the spectrum. nih.gov Molecular orbital calculations have shown that these emissions are primarily ligand-based. nih.gov The specific emission properties can be adjusted or "tuned" by coordinating the ligand to different metal ions. nih.gov
Antenna Effect and Sensitized Luminescence: In the case of the lanthanide complex [Eu(L)₃(NO₃)₃], the luminescence mechanism operates via the "antenna effect." lookchem.com The organic ligand, this compound, efficiently absorbs near-UV radiation through its own electronic transitions and then transfers this energy to the Eu(III) ion. lookchem.com This process, also known as sensitization, excites the metal ion, which then de-excites by emitting light characteristic of its internal 4f-4f transitions. lookchem.com This results in the complex exhibiting strong, line-like red photoluminescence characteristic of Eu(III). lookchem.com The ligand acts as a moderately effective antenna, with the complex showing a luminescence quantum yield of 22% in the solid state. lookchem.com This demonstrates that the ligand can effectively sensitize the luminescence of the lanthanide ion despite its unusual monodentate coordination. lookchem.com
The luminescence in transition metal complexes often arises from metal-to-ligand charge transfer (MLCT) states. nih.gov In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. nih.gov While this is a common mechanism for many luminescent transition metal complexes, the specific photoluminescent mechanism for transition metal complexes of this compound is not detailed in the provided sources.
Table 2: Photophysical Properties of Metal Complexes
| Ligand | Metal Ion(s) | Emission Color | Quantum Yield (Φ) | Proposed Mechanism |
|---|---|---|---|---|
| 1H- nih.govnih.govphenanthrolin-2-one | Hg(II), Cd(II), Zn(II) | Blue/Green | Not specified | Ligand-Based Transitions. nih.gov |
| This compound | Eu(III) | Red | 22% (solid state) | Ligand-to-Metal Energy Transfer (Antenna Effect). lookchem.com |
Tunability of Photoluminescence upon Ligation to Different Metal Ions
The photoluminescent properties of complexes containing phenanthrolinone-type ligands, including this compound, can be significantly influenced and tuned by coordination to different metal ions. The emission characteristics, such as wavelength, intensity, and quantum yield, are sensitive to the nature of the central metal ion. This tunability stems from several factors, including the metal's electronic configuration, its ability to participate in charge-transfer transitions, and its influence on the ligand's own electronic states.
Studies on the parent compound, 1H- nih.govmdpi.comphenanthrolin-2-one, complexed with various d¹⁰ metals like mercury(II), cadmium(II), and zinc(II), have demonstrated that the photoluminescence is primarily ligand-based. nih.gov These complexes all exhibit photoluminescence in the blue-green region of the spectrum. nih.gov Molecular orbital calculations have confirmed that while the emission originates from the ligand, its properties can be modulated by the identity of the coordinated metal ion. nih.gov
The choice of metal ion can shift the emission from ligand-centered fluorescence or phosphorescence to metal-centered emission, providing a powerful tool for designing luminescent materials with specific desired colors and properties. Research on various substituted phenanthroline complexes shows that properties like emission quantum yield and the lifetime of the emitting state are highly dependent on the metal center and ancillary ligands. chim.it For instance, the luminescence of some phenanthroline derivatives can be dramatically enhanced and shifted in wavelength upon coordination. scilit.com
Table 1: Photoluminescence Data for Metal Complexes of Phenanthrolinone Ligands
| Ligand | Metal Ion | Emission Maxima (λem) | Quantum Yield (Φ) | Notes |
| 1H- nih.govmdpi.comphenanthrolin-2-one | Hg(II), Cd(II), Zn(II) | Blue/Green Region | Not specified | Ligand-based photoluminescence tuned by the metal ion. nih.gov |
| This compound | Eu(III) | Characteristic Eu(III) lines | 22% (solid state) | The ligand acts as an antenna, sensitizing Eu(III) luminescence. lookchem.com |
Redox Properties of Metal Complexes and Ligand-Based Redox Activity
The redox behavior of metal complexes incorporating this compound and related ligands is a critical aspect of their coordination chemistry. Both the central metal ion and the phenanthrolinone ligand can be redox-active, participating in electron transfer processes. The electrochemical properties of these complexes are influenced by the nature of the metal, the substituents on the ligand, and the solvent environment. chempap.org
The 1,10-phenanthroline framework itself is a known electron acceptor. mdpi.com In its complexes, it can undergo reduction. The potential at which this occurs is modulated by the metal ion and other ligands present. Conversely, the metal center can be oxidized or reduced. For example, the well-known [Fe(phen)₃]²⁺ complex, known as ferroin, exhibits a reversible one-electron oxidation of the iron center (Fe²⁺/Fe³⁺) at a standard potential of +1.06 V. wikipedia.org The electron-withdrawing or -donating nature of substituents on the phenanthroline ring can shift this potential; electron-donating groups like methyl facilitate oxidation, while electron-withdrawing groups impede it. chempap.org
In complexes with this compound, the ligand can influence the stability of different oxidation states of the metal. For instance, studies on the related ligand 1,10-phenanthrolin-2-yl(pyridin-2-yl)amine show that it can stabilize low-spin iron(II) complexes. mst.edu The coordination environment provided by the ligand, including the presence of the ketone group in the phenanthrolinone, affects the electronic structure and thus the redox potentials of the metal center. nih.govmst.edu
Electrochemical studies of platinum(II) complexes with similar cyclometalated phenanthroline-type ligands have shown irreversible reduction events associated with the ligand, highlighting ligand-based redox activity. mdpi.com The specific coordination pattern and the electronic character of the ligand framework determine the potential and nature of these redox processes. mdpi.com The interplay between metal-centered and ligand-centered redox events is fundamental to the application of these complexes in areas like catalysis and sensing.
Table 2: Redox Potentials of Representative Phenanthroline Complexes
| Complex | Redox Couple | Potential (V vs. reference) | Notes |
| [Fe(phen)₃]²⁺ (Ferroin) | Fe³⁺/Fe²⁺ | +1.06 (vs. NHE) | A classic example of a metal-centered redox process used as a visual indicator. wikipedia.org |
| [Fe(TMPhen)₃]²⁺ | Fe³⁺/Fe²⁺ | Lower than Ferroin | The electron-donating methyl groups (TMPhen = 3,4,7,8-tetramethyl-1,10-phenanthroline) facilitate oxidation. chempap.org |
| [Fe(NO₂Phen)₃]²⁺ | Fe³⁺/Fe²⁺ | Higher than Ferroin | The electron-withdrawing nitro group (NO₂Phen = 5-nitro-1,10-phenanthroline) impedes oxidation. chempap.org |
| [Pt(naphen)(Cl)] | Ligand Reduction | ~ -1.6 (vs. Fc⁺/Fc) | Irreversible reduction attributed to the phenanthroline unit in the naphen ligand. mdpi.com |
Supramolecular Assembly and Coordination Network Formation with Phenanthrolinone Ligands
Phenanthrolinone ligands, including this compound, are effective building blocks for the construction of complex supramolecular assemblies and coordination networks. wikipedia.orgacs.org The formation of these higher-order structures is driven by a combination of coordinative bonds to metal centers and a variety of non-covalent interactions. The planar, aromatic structure of the phenanthroline core makes it highly amenable to π-π stacking interactions, which are a key stabilizing force in many of these assemblies. mdpi.commdpi.com
The presence of the carbonyl group and the N-methyl group on the this compound ligand introduces possibilities for other specific intermolecular forces, such as hydrogen bonding (if suitable donors are present in the crystal lattice) and dipole-dipole interactions. nih.gov Research on related phenanthroline systems has demonstrated the critical role of such interactions in directing the self-assembly process. For example, complexes involving 1,10-phenanthroline can form intricate three-dimensional arrangements sustained by a network of hydrogen bonds and π-π stacking. mdpi.com
Studies on d¹⁰ metal complexes with the parent 1H- nih.govmdpi.comphenanthrolin-2-one ligand reveal the formation of diverse structures, from hydrogen-bonded dimers to more complex trinuclear and tetranuclear oligomers where the phenanthrolinone ligand acts as a bridge between metal centers. nih.gov In a manganese(II) complex with 1,10-phenanthroline, π-stacking interactions between adjacent phenanthroline ligands lead to the formation of a 1D supramolecular chain. mdpi.com These examples underscore the versatility of the phenanthroline scaffold in generating predictable and stable supramolecular architectures. The specific geometry of the resulting assembly is influenced by the choice of metal ion, the counter-ions, and the solvent system used during crystallization. mdpi.comnih.gov
Table 3: Examples of Supramolecular Assemblies with Phenanthroline-Type Ligands
| System | Key Structural Feature | Dominant Non-Covalent Interactions |
| [Hg(ophen)₂] (ophen = 1H- nih.govmdpi.comphenanthrolin-2-one anion) | Hydrogen-bonded dimer | Hydrogen bonding nih.gov |
| [Cd₃Cl(ophen)₅] | Trinuclear oligomer | Ligand bridging nih.gov |
| [Mn(phen)₂Cl₂] | 1D Supramolecular Chain | π-π stacking, C-H···Cl hydrogen bonds mdpi.com |
| (phen)₂(benzimidazole)(H⁺)(BF₄⁻) | Molecular Complex | Hydrogen bonding, π-π stacking nih.gov |
| (phen)₂(imidazole)(H⁺)(BF₄⁻) | 3D Crystal Structure | Hydrogen bonding, π-π stacking nih.gov |
Biological Activities and Molecular Mechanisms of 1 Methyl 1,10 Phenanthrolin 2 1h One and Its Analogues/complexes
Antimicrobial Activity
The antimicrobial properties of phenanthroline-based compounds have been extensively studied. nih.gov These molecules and their metal complexes show significant efficacy against a wide range of bacteria and fungi, making them promising candidates for the development of new therapeutic agents. nih.govnih.govrsc.org The inclusion of metal ions like copper, silver, and manganese can significantly augment the antimicrobial effects of the phenanthroline ligand. nih.gov
Analogues of 1-Methyl-1,10-phenanthrolin-2(1H)-one, particularly metal complexes of 1,10-phenanthroline (B135089) and 1,10-phenanthroline-5,6-dione (B1662461), have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This includes activity against multidrug-resistant strains, which are a significant global health concern. nih.govresearchgate.net
Studies have shown that copper(II) and silver(I) complexes of 1,10-phenanthroline-5,6-dione (phendione) are effective against carbapenemase-producing Acinetobacter baumannii, a Gram-negative pathogen known for its high rates of antibiotic resistance. researchgate.netabcam.com The copper-phendione complex, in particular, showed powerful bactericidal action with a geometric mean Minimum Inhibitory Concentration (MIC) of 1.56 μM. abcam.com Similarly, these compounds were active against Pseudomonas aeruginosa, another challenging Gram-negative bacterium. researchgate.net
Against Gram-positive bacteria, metal-phenanthroline complexes have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Research on various metal complexes incorporating 1,10-phenanthroline showed that the highest level of antibacterial activity was found in compounds containing the phen ligand compared to their precursor salts. nih.gov For instance, early studies demonstrated that metal chelates of phenanthroline were more active than the ligand alone against bacteria such as M. tuberculosis, S. aureus, E. coli, and P. vulgaris. nih.gov
Table 1: Antibacterial Activity of 1,10-Phenanthroline Analogues and Complexes
| Compound/Complex | Bacterial Strain(s) | Key Findings (MIC/MBC/Activity) | Reference(s) |
|---|---|---|---|
| Cu(phendione)₃₂·4H₂O | Acinetobacter baumannii (Carbapenemase-producing) | Geometric Mean MIC: 1.56 μM; MBC: 2.30 μM | abcam.com |
| [Ag(phendione)₂]ClO₄ | Acinetobacter baumannii (Carbapenemase-producing) | Geometric Mean MIC: 2.48 μM; MBC: 3.63 μM | abcam.com |
| 1,10-phenanthroline-5,6-dione | Acinetobacter baumannii (Carbapenemase-producing) | Geometric Mean MIC: 9.44 μM; MBC: 9.70 μM | abcam.com |
| 1,10-phenanthroline | Acinetobacter baumannii (Carbapenemase-producing) | Geometric Mean MIC: 70.46 μM; MBC: 184.28 μM | abcam.com |
| Metal-phenanthroline complexes | MRSA, VRE, P. aeruginosa | Complexes with 3,6,9-trioxaundecanedioic acid (tdda) were most effective. | nih.gov |
| Imidazole derivatives of 1,10-phenanthroline and their metal complexes | E. coli, S. aureus, B. subtilis, K. pneumoniae | All synthesized compounds showed antibacterial activity. | mdpi.com |
Phenanthroline analogues and their metal complexes exhibit significant antifungal properties. Studies on the pathogenic yeast Candida albicans have shown that 1,10-phenanthroline and its copper(II), manganese(II), and silver(I) complexes have minimum inhibitory concentrations (MICs) in the range of 1.25-5.0 μg/cm³. nih.govnih.gov At slightly higher concentrations, these compounds display fungicidal activity. nih.govnih.gov
Derivatives of 1,10-phenanthroline-5,6-dione (phendione) have also been tested against the dematiaceous fungus Phialophora verrucosa. researchgate.net The copper and silver complexes of phendione were found to inhibit fungal proliferation, with the copper complex demonstrating fungicidal action. researchgate.net Furthermore, a derivative, (1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide, was shown to inhibit the growth of C. albicans biofilms with a Minimum Biofilm Inhibitory Concentration (MBIC₈₀) ranging from 0.5-2.0 μg/mL.
Table 2: Antifungal Activity of 1,10-Phenanthroline Analogues and Complexes
| Compound/Complex | Fungal Pathogen(s) | Key Findings (MIC/Activity) | Reference(s) |
|---|---|---|---|
| 1,10-phenanthroline & its Cu(II), Mn(II), Ag(I) complexes | Candida albicans | MIC range: 1.25-5.0 μg/cm³. Fungicidal at 10 μg/cm³. | nih.govnih.gov |
| [Cu(phendione)₃]²⁺ | Phialophora verrucosa | MIC: 5.0 μM. Fungicidal action. | researchgate.net |
| [Ag(phendione)₂]⁺ | Phialophora verrucosa | MIC: 4.0 μM. | researchgate.net |
| 1,10-phenanthroline-5,6-dione | Phialophora verrucosa | MIC: 12.0 μM. | researchgate.net |
| (1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide | Candida albicans (biofilm) | MBIC₈₀ range: 0.5-2.0 μg/mL. |
The antimicrobial action of 1,10-phenanthroline and its analogues is multifaceted and not attributed to a single mechanism.
Metal Chelation and Interference with Metabolism: The ability of phenanthrolines to chelate essential metal ions is a key aspect of their biological activity. nih.gov This sequestration of metal ions can disrupt crucial enzymatic processes within microbial cells. nih.gov Studies on C. albicans have shown that these compounds interfere with mitochondrial function and cellular respiration. nih.gov Yeast cells treated with phenanthroline complexes showed a reduced ability to perform respiratory functions and a dramatic increase in oxygen consumption, suggesting an uncoupling of respiration. nih.gov Furthermore, these compounds can alter the levels of cellular components like cytochromes and ergosterol, which is vital for fungal cell membrane integrity. nih.govresearchgate.net
DNA Intercalation/Fragmentation: Many phenanthroline-based compounds, especially their metal complexes, can interact with DNA. nih.gov The flat, aromatic structure of the phenanthroline ring allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. This interaction can inhibit DNA replication or lead to cleavage of the DNA strand, ultimately causing cell death. Silver(I) complexes of phendione, for instance, have been shown to cause extensive and non-specific DNA cleavage. researchgate.net The DNA binding and nuclease capabilities have been implicated in the antibacterial mechanism of a wide range of metal-phenanthroline complexes. nih.govresearchgate.net
Oxidative Damage: Some phenanthroline complexes can induce significant cellular oxidative stress. The copper(II) complex, [Cu(phen)₂(mal)]·2H₂O, was found to decrease the ratio of reduced to oxidized glutathione (B108866) and increase levels of lipid peroxides in C. albicans, indicating oxidative damage to cellular components.
Membrane Permeability: The coordination of phenanthroline with metal ions can increase the lipophilicity (hydrophobicity) of the resulting complex. nih.gov This enhanced lipophilicity can improve the compound's ability to pass through the microbial cell membrane, thereby increasing its bioavailability and intracellular concentration to exert its toxic effects. nih.gov
Enzyme Inhibition Studies
Beyond their antimicrobial effects, phenanthroline derivatives have been investigated as inhibitors of various enzymes critical in human diseases.
Certain analogues of 1,10-phenanthroline have shown inhibitory activity against cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are therapeutic targets for neurodegenerative conditions like Alzheimer's disease. researchgate.netresearchgate.net A study on newly synthesized pyrazolo-fused phenanthrolines revealed that several of these compounds exhibited moderate inhibitory activity against both enzymes. nih.gov
Table 3: Cholinesterase Inhibition by Pyrazolo-fused Phenanthroline Analogues
| Compound | Enzyme | IC₅₀ (μM) | Reference(s) |
|---|---|---|---|
| Compound 5c | Acetylcholinesterase (AChE) | 53.29 | nih.gov |
| Compound 5l | Butyrylcholinesterase (BChE) | 119.3 | nih.gov |
| Galantamine (Control) | Acetylcholinesterase (AChE) | 0.57 | |
| Galantamine (Control) | Butyrylcholinesterase (BChE) | 8.08 |
The findings indicated that while the synthesized compounds were less potent than the standard drug galantamine, the phenanthroline scaffold shows promise for developing new cholinesterase inhibitors.
1,10-phenanthroline is a well-known chelating agent and a classic inhibitor of metalloproteases, a class of enzymes that require a metal ion for their activity. Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer metastasis.
Phenanthroline and its complexes have been shown to inhibit MMPs, such as the gelatinases MMP-2 and MMP-9. For example, the activity of gelatinases detected in uterine extracts was inhibited by 1,10-phenanthroline. Ruthenium(II) polypyridyl complexes containing phenanthroline derivatives have been found to inhibit both MMP-2 and MMP-9 activity, with IC₅₀ values in the low micromolar range. Furthermore, metal-phendione complexes were identified as effective inhibitors of Elastase B (lasB), a metalloenzyme secreted by P. aeruginosa, suggesting this as a potential target for these compounds. nih.gov This inhibitory action is primarily due to the chelation of the essential zinc ion from the enzyme's active site by the phenanthroline ligand.
Anticancer and Cytotoxic Properties
The anticancer activity of 1,10-phenanthroline analogues and their metal complexes is a well-documented area of research. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often through mechanisms involving interactions with cellular macromolecules.
A substantial body of research has demonstrated the potent in vitro cytotoxicity of 1,10-phenanthroline (phen) derivatives and their metal complexes against various human cancer cell lines. These compounds often exhibit significantly greater cytotoxic responses compared to the established anticancer drug, cisplatin (B142131). nih.govnih.gov
For instance, metal complexes of 1,10-phenanthroline-5,6-dione (phendione) have shown high potency. nih.gov A copper complex, Cu(phendione)₃₂, displayed the greatest activity among the tested phendione derivatives, inducing a concentration-dependent decrease in the viability of neoplastic (A-498, Hep-G2) and non-neoplastic (CHANG, HK-2) cell lines. nih.gov Comparative studies revealed that the IC₅₀ values for these complexes against neoplastic cells were 3 to 35 times lower than those of cisplatin. nih.gov Similarly, other phenanthroline-metal complexes, such as those involving malonic acid, also showed cytotoxicity between 3 and 18 times greater than cisplatin in A-498 and Hep-G2 cell lines. nih.govmaynoothuniversity.ie It was confirmed that the cytotoxicity was attributable to the metal-phenanthroline complexes themselves, rather than to simple solvated metal ions. maynoothuniversity.ie
The structural modifications of the phenanthroline scaffold have a profound impact on cytotoxicity. A series of twelve 1,10-phenanthroline derivatives, particularly those in the "3-Clip-Phen" series where two phenanthroline units are bridged by an alkoxy linker, showed large increases in biological activity against L1210 murine leukemia cells. nih.gov The 3-pentyl-Clip-Phen derivative, for example, exhibited an IC₅₀ value of 130 nM, a significant increase in potency compared to the 2500 nM IC₅₀ of the parent 1,10-phenanthroline. nih.gov Other derivatives, such as N-benzyl 1,10-phenanthrolines and copper(II) complexes with β²-aminoacidates, have also demonstrated potent activity against cell lines like HeLa, MCF-7, and A549. researchgate.netmdpi.com A 1,10-phenanthroline hydroxamate-based derivative showed notable potency against SiHa cervical cancer cells with an IC₅₀ of 16.43 μM. nih.gov
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Cu(phendione)₃₂·4H₂O | A-498 | Kidney Carcinoma | Data not specified, but 3-35x more potent than cisplatin | nih.gov |
| [Ag(phendione)₂]ClO₄ | A-498 | Kidney Carcinoma | Data not specified, but 3-35x more potent than cisplatin | nih.gov |
| [Cu(phen)₂(mal)]·2H₂O | A-498 | Kidney Carcinoma | Data not specified, but 3-18x more potent than cisplatin | nih.gov |
| [Mn(phen)₂(mal)]·2H₂O | Hep-G2 | Hepatocellular Carcinoma | Data not specified, but 3-18x more potent than cisplatin | nih.gov |
| 3-pentyl-Clip-Phen | L1210 | Murine Leukemia | 0.13 | nih.gov |
| 1,10-Phenanthroline | L1210 | Murine Leukemia | 2.5 | nih.gov |
| [Cu(H₂O)(phen)L1]NO₃·2H₂O | MCF-7 | Breast Cancer | <1 | mdpi.com |
| [Cu(EtOH)(phen)L2]NO₃ | A549 | Lung Cancer | <1 | mdpi.com |
| PA (1,10-phenanthroline hydroxamate derivative) | SiHa | Cervical Cancer | 16.43 | nih.gov |
| PA (1,10-phenanthroline hydroxamate derivative) | Cal27 | Tongue Squamous Cell Carcinoma | 50.98 | nih.gov |
The cytotoxic effects of many 1,10-phenanthroline derivatives are attributed to their interactions with DNA. rsc.org These planar molecules are capable of intercalating between the base pairs of the DNA double helix, a primary mode of binding that can lead to cytotoxic outcomes against tumor cells. rsc.orgmdpi.com The interaction can stabilize the double-stranded DNA structure, causing the helix to unwind and elongate. mdpi.com
Metal complexes of phenanthroline are particularly adept at DNA interaction. nih.gov The binding can occur through several modes, including intercalation, groove binding, and electrostatic interactions. nih.gov For example, copper(II) complexes of 1,10-phenanthroline are known to function as chemical nucleases, capable of inducing DNA strand scission. nih.govchim.it This nuclease activity is often oxygen-dependent and can be targeted to specific DNA sequences by covalently linking the phenanthroline ligand to oligonucleotides. researchgate.netnih.gov The mechanism frequently involves the generation of reactive oxygen species (ROS) that attack the DNA backbone. nih.govnih.gov Studies have shown that singlet oxygen (¹O₂) is a key species in the photocleavage of DNA by certain ruthenium-phenanthroline complexes. nih.gov
The intercalation of phenanthroline ligands into the DNA is a common model for their action. mdpi.com This can involve the insertion of a single phenanthroline moiety (mono-intercalation) or two (bis-intercalation). mdpi.com The binding affinity is often strong, as indicated by high binding constants. mdpi.com However, some studies suggest that the cytotoxic mechanism is not always dependent on intercalation. Research on phendione and its metal complexes, as well as phen-malonate complexes, found that while they inhibited DNA synthesis, this effect did not seem to be mediated through intercalation, pointing to other potential mechanisms of action. nih.govnih.gov
Potential Therapeutic Applications in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Beyond cancer, 1,10-phenanthroline derivatives are being investigated for their potential in treating neurodegenerative disorders, most notably Alzheimer's disease. nih.govnih.gov This line of research is based on the role of metal ions in the pathology of such diseases. nih.gov Transition metals, particularly zinc, iron, and copper, are known to facilitate the aggregation of amyloid-β (Aβ) peptides, a key event in the formation of amyloid plaques in the brains of Alzheimer's patients. nih.gov
A derivative, 1,10-phenanthroline-5-amine (PAA), has shown significant promise as a metal chelator. nih.govnih.gov In a transgenic mouse model of Alzheimer's disease, oral administration of PAA resulted in a significant reduction of the amyloid plaque burden. nih.govnih.gov The control group of mice exhibited numerous dense core plaques, whereas the group treated with PAA showed only 62% of the amyloid plaque load seen in the untreated animals. nih.gov The proposed mechanism for this neuroprotective effect is the chelation of metals by PAA, which inhibits the "metal-seeding" of Aβ aggregation. nih.govnih.gov
Further research has focused on rationally designing 1,10-phenanthroline derivatives to modulate pathological targets in Alzheimer's disease. rsc.org By tuning the hydrophobicity and zinc(II) binding affinity of the phenanthroline framework, researchers have developed compounds that can act as modulators for acid sphingomyelinase (ASM) and zinc(II)-bound amyloid-β, both of which are implicated in the disease's progression. rsc.org
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 1,10-phenanthroline derivatives. These studies reveal how specific structural modifications influence biological activity.
The substitution pattern on the phenanthroline ring is a key determinant of activity. For methylated derivatives of 1,10-phenanthroline, the number and position of the methyl groups significantly modulate the efficiency of their intercalation into DNA. rsc.org The stabilization of the DNA-ligand complex is influenced by weak interactions, such as CH/π and CH/n interactions, between the methyl groups and the heteroatoms of the DNA base pairs and the sugar-phosphate backbone. rsc.org This suggests a "key and lock" mechanism where the ligand's substituents must fit precisely to achieve optimal interaction. rsc.org
Furthermore, the choice of metal in phenanthroline complexes can alter their biological profile. Palladium(phen) complexes, for instance, were found to intercalate into DNA more effectively than their bipyridyl analogues. nih.gov This superior DNA interaction contributed to greater inhibition of topoisomerase II activity and more profound cell cycle disruption, highlighting how the specific combination of the metal and the phenanthroline ligand confers optimal pharmacodynamic properties. nih.gov
Theoretical and Computational Investigations of 1 Methyl 1,10 Phenanthrolin 2 1h One and Its Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of 1,10-phenanthroline-based systems. semanticscholar.orgresearchgate.net DFT calculations are instrumental in determining the ground-state electronic structure and predicting the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. youtube.com This process, called geometry optimization, is crucial for understanding the molecule's fundamental characteristics. youtube.com
For 1-Methyl-1,10-phenanthrolin-2(1H)-one and its derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate the optimized molecular geometry. semanticscholar.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in related coordinated phenanthroline compounds, DFT has been used to analyze the bond distances and angles, revealing details like the elongation of specific bonds upon coordination to a metal center. lookchem.com
Conformational studies, which explore the different spatial arrangements of a molecule and their relative energies, are also conducted using DFT. d-nb.info By calculating the energies of various conformers, researchers can identify the most energetically favorable structure and understand the molecule's flexibility. In studies of complex phenanthroline derivatives, DFT calculations have been used to determine the energy differences between potential spatial arrangements, providing crucial insights for predicting reaction pathways. d-nb.info The planarity and aromaticity of the phenanthroline core are key aspects explored in these studies, as they significantly influence the molecule's interactions and properties. rsc.orgrsc.org
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Phenanthroline-type Structure
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-N (pyridone ring) | ~1.38 Å | |
| C-N (pyridine ring) | ~1.34 Å | |
| N-CH₃ | ~1.47 Å | |
| Bond Angle | C-N-C (pyridone ring) | ~119° |
| N-C=O | ~122° | |
| Dihedral Angle | C-C-C-C (ring planarity) | ~0° - 2° |
| Note: These values are illustrative and based on typical DFT results for similar heterocyclic structures. Actual values would be derived from specific calculations on this compound. |
Molecular Orbital (MO) Analysis and Excited State Properties (Time-Dependent DFT, TD-DFT)
Molecular Orbital (MO) analysis is fundamental to understanding the electronic behavior, reactivity, and spectroscopic properties of this compound. DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and stability. researchgate.net For phenanthroline derivatives, studies have shown how different substituents can alter the energies of these frontier orbitals. nih.gov
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgresearchgate.net TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy. nih.govnih.gov These calculations are essential for understanding the photophysical properties of the molecule, such as its color and fluorescence potential. rsc.org For example, TD-DFT has been successfully used to calculate the electronic transitions of phenanthroline-based compounds, showing good agreement with experimental absorption spectra. semanticscholar.orgnih.gov The analysis of these transitions reveals their nature, such as π–π* or n–π* transitions, which involve the promotion of an electron from a π bonding orbital or a non-bonding orbital to a π anti-bonding orbital, respectively. d-nb.info
Table 2: Calculated Frontier Molecular Orbital Properties for a Phenanthroline Derivative
| Parameter | Value (eV) | Description |
| E(HOMO) | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 eV | Correlates with chemical stability and reactivity |
| Note: Values are representative based on computational studies of related imidazo-phenanthroline compounds and serve as an example. researchgate.net |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods
Computational methods provide a powerful means to predict and interpret the spectroscopic signatures of this compound. Theoretical spectra can be calculated and compared with experimental data to confirm molecular structures and assign spectral bands.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, is a reliable method for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. semanticscholar.org Studies on related phenanthroline salts have shown that theoretical chemical shifts calculated with this method are generally in good agreement with experimental values, aiding in the definitive assignment of protons and carbons, especially in complex aromatic systems. semanticscholar.org
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. semanticscholar.org These calculated frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By analyzing the vibrational modes associated with each calculated frequency, researchers can assign specific peaks to the stretching or bending of particular bonds, such as the C=O stretch or the C-N vibrations within the phenanthroline rings. lookchem.com
UV-Vis Spectroscopy: As mentioned previously, TD-DFT is the standard method for simulating electronic absorption spectra (UV-Vis). rsc.org It calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results are often presented as a series of vertical transitions with corresponding oscillator strengths, which correlate to the position (wavelength) and intensity of absorption peaks, respectively. nih.gov
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound and Related Compounds
| Spectroscopy | Parameter | Experimental Value lookchem.com | Predicted Value (Example) | Method |
| ¹³C NMR | C=O Carbon | Not specified, but expected ~160-170 ppm | ~162 ppm | GIAO-DFT |
| ¹H NMR | -CH₃ Protons | 4.49 ppm | ~4.5 ppm | GIAO-DFT |
| IR | C=O Stretch | 1657 cm⁻¹ | ~1660 cm⁻¹ | DFT |
| UV-Vis | π–π* Transition | Not specified | ~340 nm | TD-DFT |
| Note: Predicted values are illustrative examples based on the high accuracy reported in the literature for these computational methods. semanticscholar.orgnih.gov |
Computational Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry is an invaluable tool for mapping the intricate details of chemical reactions. By using DFT, researchers can model the entire reaction coordinate, from reactants to products, to elucidate complex mechanisms. This involves locating and characterizing the geometries and energies of transition states and intermediates along a reaction pathway. rsc.org
In Silico Prediction and Screening of Biological Activities and Molecular Targets
In silico methods, particularly molecular docking and molecular dynamics, are increasingly used to predict and screen the biological activities of compounds like this compound. jbcpm.com These techniques allow for the rapid assessment of how a molecule might interact with a specific biological target, such as a protein, enzyme, or DNA. bohrium.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jddtonline.info For phenanthroline derivatives, docking studies have been extensively performed to explore their potential as therapeutic agents. Research has shown that phenanthroline compounds can be docked into the active sites of enzymes like T. cruzi GP63 metalloprotease and DNA gyrase to predict their binding affinity and inhibitory potential. jddtonline.infonih.gov The calculations identify key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex. jbcpm.com
Furthermore, the well-known ability of the planar phenanthroline ring system to intercalate between the base pairs of DNA has been modeled computationally. rsc.org These simulations help to elucidate the specific mode of binding (e.g., major or minor groove) and the energetic favorability of the interaction, providing a molecular basis for the compound's potential anticancer or antimicrobial properties. rsc.orgbohrium.com
Table 4: Examples of In Silico Screening Applications for Phenanthroline Scaffolds
| Potential Target | Computational Method | Predicted Interaction | Therapeutic Area | Reference |
| DNA | Molecular Docking / DFT | Intercalation between base pairs | Anticancer | rsc.orgbohrium.com |
| DNA Gyrase | Molecular Docking | Binding to active site | Antibacterial | jddtonline.info |
| T. cruzi GP63 | Molecular Docking / MD | Coordination with Zn(II) cofactor | Anti-parasitic | nih.govresearchgate.net |
| EGFR Protein | Molecular Docking | Intercalation | Anticancer | bohrium.com |
Catalytic Applications of 1 Methyl 1,10 Phenanthrolin 2 1h One Derivatives As Ligands
Role in Transition Metal Catalysis (e.g., Alkene Hydrosilylation)
Derivatives of 1,10-phenanthroline (B135089) have emerged as highly effective ligands in transition metal-catalyzed reactions, particularly with earth-abundant metals like iron. nih.gov A prime example of their utility is in the hydrosilylation of alkenes, an important transformation in organic synthesis for the production of organosilicon compounds. rsc.orgnih.gov
Iron complexes featuring 2,9-diaryl-1,10-phenanthroline or 2-imino-9-aryl-1,10-phenanthroline ligands have demonstrated remarkable activity and selectivity in the hydrosilylation of various alkenes. nih.govnih.gov These iron catalysts can effectively promote the anti-Markovnikov hydrosilylation of terminal alkenes and the 1,2-anti-Markovnikov hydrosilylation of conjugated dienes, often with high yields and excellent regioselectivity. rsc.orgnih.gov The development of these iron-phenanthroline systems represents a significant advancement, offering a more sustainable and economical alternative to catalysts based on precious metals. rsc.org
The success of these ligands is attributed to the unique steric and electronic environment they create around the metal center. For instance, in iron-catalyzed alkene hydrosilylation, the bulky aryl substituents on the phenanthroline ligand play a crucial role in dictating the reaction's outcome. rsc.orgnih.gov
| Alkene Substrate | Ligand Type | Product | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) | Reference |
|---|---|---|---|---|---|
| 1-Octene | 2-imino-9-aryl-1,10-phenanthroline | 1-(Triethoxysilyl)octane | 95 | >99:1 | rsc.orgnih.gov |
| Styrene | 2,9-diaryl-1,10-phenanthroline | (2-Phenyl)ethyltriethoxysilane | 98 | 98:2 (Markovnikov) | nih.gov |
| 1,3-Butadiene | 2-imino-9-aryl-1,10-phenanthroline | (But-3-en-2-yl)triethoxysilane | 87 | >98:2 (1,2-anti-Markovnikov) | rsc.orgnih.gov |
Investigations into Chemo- and Regioselectivity in Catalytic Processes
The structure of the phenanthroline-derived ligand is a key determinant of the chemo- and regioselectivity of the catalytic reaction. By modifying the substituents on the 1,10-phenanthroline scaffold, researchers can steer the reaction towards a desired isomer.
In the iron-catalyzed hydrosilylation of conjugated dienes, 2-imino-9-aryl-1,10-phenanthroline ligands have enabled highly selective 1,2-anti-Markovnikov additions. rsc.org This level of selectivity was previously challenging to achieve. rsc.org The steric bulk of the ligand is believed to create a crowded environment around the iron center, which hinders the coordination of the diene in a way that would lead to other isomers. rsc.orgnih.gov This forces the hydride from the silane (B1218182) to add to the less sterically hindered terminal position of the diene. nih.gov
Similarly, iron catalysts with 2,9-diaryl-1,10-phenanthroline ligands have shown unique regioselectivity, such as benzylic selectivity with internal alkenes and Markovnikov selectivity with terminal styrenes. nih.gov This is unusual for iron-catalyzed hydrosilylation and is attributed to a π-π interaction between the phenyl group of the alkene substrate and the phenanthroline ligand. nih.gov
| Diene Substrate | Ligand | Regioisomeric Ratio (1,2-anti-M/1,2-M) | Reference |
|---|---|---|---|
| 1-Phenyl-1,3-butadiene | 2-imino-9-aryl-1,10-phenanthroline | >98:2 | rsc.orgsemanticscholar.org |
| 1,1-Diphenyl-1,3-diene | 2-imino-9-aryl-1,10-phenanthroline | >98:2 | rsc.orgsemanticscholar.org |
| Isoprene | 2-imino-9-aryl-1,10-phenanthroline | >98:2 | rsc.orgsemanticscholar.org |
Mechanistic Studies of Catalytic Cycles (e.g., Fe(I)-catalyzed cycles)
Mechanistic investigations into these catalytic systems have provided valuable insights into how phenanthroline-derived ligands facilitate these transformations. For the iron-catalyzed hydrosilylation using 2-imino-9-aryl-1,10-phenanthroline ligands, studies suggest the involvement of an Fe(0)-Fe(II) catalytic cycle. rsc.orgnih.gov
The proposed mechanism involves the reduction of an Fe(II) precatalyst to an active Fe(0) species. This Fe(0) complex then undergoes oxidative addition with the silane. The resulting iron-hydride species delivers the hydride to the alkene, which is followed by reductive elimination to regenerate the Fe(0) catalyst and release the alkylsilane product. rsc.orgnih.govresearchgate.net
The highly crowded steric environment created by the bulky 2-imino-9-aryl-1,10-phenanthroline ligand is thought to be crucial for the observed 1,2-anti-Markovnikov selectivity in diene hydrosilylation. rsc.orgnih.gov This steric hindrance prevents the chelating coordination of the diene to the iron center, favoring a pathway where the hydride attacks the most accessible terminal carbon of the conjugated system. nih.gov Experimental evidence, such as the lack of E/Z isomerization of the diene substrate during the reaction, supports a mechanism that does not involve an allylic iron intermediate. rsc.org The unique architecture of the phenanthroline-based ligand is thus directly responsible for the high selectivity of the catalytic process. rsc.orgresearchgate.net
Future Perspectives and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one and its derivatives will likely focus on improving efficiency and sustainability. Current methods for modifying the 1,10-phenanthroline (B135089) scaffold can be lengthy and may require harsh conditions or expensive catalysts. Future research is anticipated to move towards more environmentally friendly and cost-effective synthetic routes.
Key areas for development include:
Catalytic C-H Functionalization: Direct C-H activation and functionalization are powerful tools for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Recent advances in the direct arylation of phenanthroline derivatives using palladium catalysis or even transition-metal-free conditions highlight a promising avenue for creating a diverse library of substituted phenanthrolinones. rsc.org
One-Pot Syntheses: Developing multi-component, one-pot reactions would significantly increase efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste.
A recent review has compiled and categorized the numerous synthetic strategies for functionalizing the 1,10-phenanthroline backbone at all possible positions, providing a comprehensive toolbox for chemists to design and create novel derivatives. acs.orgnih.gov This knowledge base will be instrumental in developing targeted and efficient syntheses for new phenanthrolinone-based compounds.
Exploration of Novel Metal Complexes for Advanced Applications
The chelating ability of the 1,10-phenanthroline core is one of its most significant properties, and its metal complexes are at the forefront of numerous applications. acs.org For this compound, the introduction of the keto group offers a different coordination environment compared to the parent phenanthroline, potentially leading to complexes with unique catalytic and photophysical properties.
Future research directions in this area are expected to include:
Catalysis: Phenanthroline-based metal complexes, particularly of iron and cobalt, have shown significant catalytic activity in processes like ethylene (B1197577) oligomerization. nih.gov The electronic and steric properties of this compound as a ligand could be harnessed to develop novel catalysts. The investigation into the catalytic promiscuity of iron(II)-phenanthroline complexes suggests that even simple complexes can exhibit diverse reactivity, a field ripe for exploration with new ligands. researchgate.net
Luminescent Materials: A significant breakthrough has been the synthesis of a europium(III) complex with this compound, which exhibits bright photoluminescence. This pioneering work demonstrates the potential of this "poor ketone-type ligand" to form stable and luminescent lanthanide complexes, opening the door for its use in lighting and display technologies.
Bioinorganic Chemistry: Copper-phenanthroline complexes are well-known for their ability to generate reactive oxygen species (ROS), a property that has been extensively studied for anticancer applications. nih.govresearchgate.net The specific coordination environment provided by this compound could modulate the redox activity of coordinated copper ions, potentially leading to more selective and effective therapeutic agents.
The table below summarizes some of the potential applications of metal complexes based on the broader phenanthroline family, suggesting future research avenues for complexes of this compound.
| Metal Ion | Potential Application Area | Relevant Research Finding for Phenanthroline Family |
| Iron (Fe), Cobalt (Co) | Catalysis (e.g., Olefin Oligomerization) | Fe and Co complexes with 2-imino-1,10-phenanthrolyl ligands show high catalytic performance. nih.gov |
| Europium (Eu) | Luminescent Materials | Eu(III) complex with this compound shows bright photoluminescence. |
| Copper (Cu) | Anticancer Agents, Catalysis | Cu-Phenanthroline complexes catalyze glutathione (B108866) oxidation and ROS generation, relevant to cancer therapy. nih.govresearchgate.net |
| Platinum (Pt) | Anticancer Agents | Platinum complexes of phenanthroline derivatives have been evaluated for their DNA-targeting anticancer activity. nih.gov |
Advanced Drug Discovery and Development Based on Biological Activities
The phenanthroline scaffold is a well-established pharmacophore found in various biologically active compounds. nih.gov The structural modifications in this compound could lead to novel biological activities, making it a candidate for future drug discovery programs.
Emerging research areas are likely to focus on:
Antimicrobial Agents: Phenanthrolines have also been explored for their activity against bacteria and fungi. nih.gov Future studies could assess this compound and its metal complexes for antimicrobial efficacy, potentially leading to new classes of antibiotics.
Ferroptosis Induction: Recently, derivatives of aroyl diheterocyclyl pyrroles, synthesized using 1,10-phenanthroline as a ligand in the coupling reaction, have been identified as inducers of ferroptosis, a non-apoptotic form of cell death. acs.org This opens up an exciting new avenue for cancer therapy, especially for drug-resistant cancers. Future work could explore whether this compound or its derivatives can also modulate this pathway.
Applications in Materials Science and Optoelectronics (e.g., OLEDs, Luminescent Sensors)
The rigid, planar, and aromatic nature of the phenanthroline core makes it an excellent building block for organic electronic materials. acs.org The unique photophysical properties that can arise from the phenanthrolinone structure and its metal complexes suggest a promising future in materials science.
Potential future applications include:
Organic Light-Emitting Diodes (OLEDs): Phenanthroline derivatives are widely used as electron-transport and emissive materials in OLEDs. The aforementioned luminescent europium complex of this compound is a prime candidate for use in red-emitting OLEDs. Future research will likely involve the design and synthesis of other metal complexes (e.g., with iridium or platinum) based on this ligand to target different emission colors and improve device efficiency and stability.
Luminescent Sensors: The fluorescence of phenanthroline derivatives can be sensitive to their environment, making them suitable for use as chemical sensors. For example, they have been developed as fluorescent sensors for metal ions like Zn(II). acs.org The specific binding sites and electronic properties of this compound could be exploited to create highly selective and sensitive luminescent probes for specific analytes.
The table below outlines potential optoelectronic applications based on research into the broader phenanthroline family.
| Application | Role of Phenanthroline Derivative | Potential for this compound |
| OLEDs | Electron-Transport Layer, Host Material, Emissive Dopant (in metal complexes) | The luminescent Eu(III) complex is a promising red emitter. Other metal complexes could be developed for various colors. |
| Luminescent Sensors | Fluorophore sensitive to metal ions or other analytes | The unique structure could be tailored for selective sensing of specific chemical species. |
| Dye-Sensitized Solar Cells (DSSCs) | Sensitizers (in metal complexes) | The ligand could be incorporated into novel ruthenium or other metal-based dyes to improve solar cell performance. acs.org |
Integration of Multi-Disciplinary Approaches for Comprehensive Understanding
To fully unlock the potential of this compound, a multidisciplinary research approach is essential. Combining synthetic chemistry with computational modeling, advanced spectroscopy, and biological assays will provide a comprehensive understanding of its properties and guide the design of new applications.
Future research will benefit from:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can predict the geometric and electronic structures, photophysical properties, and reactivity of the molecule and its metal complexes. Such studies can guide synthetic efforts by identifying promising target structures for specific applications, as has been done for phenanthraquinone analogues in battery materials. rsc.org Machine learning algorithms are also being used to predict the catalytic activity of phenanthroline complexes, offering a powerful tool for catalyst design. nih.gov
Advanced Spectroscopy: In-depth photophysical studies, including time-resolved spectroscopy, will be crucial to understand the excited-state dynamics of the compound and its complexes, which is vital for applications in OLEDs and sensing.
Integrated Biological Screening: A systems biology approach, combining high-throughput screening with mechanistic studies (e.g., target identification, pathway analysis), will be necessary to fully explore the therapeutic potential of this compound and its derivatives in areas like oncology and infectious diseases.
By integrating these diverse research streams, the scientific community can build a holistic understanding of this compound, paving the way for its rational design and application in a wide range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the key identification parameters and structural features of 1-methyl-1,10-phenanthrolin-2(1H)-one?
- Methodological Answer : The compound is identified by its CAS number (31535-89-4), molecular formula (C₁₃H₁₀N₂O), and systematic IUPAC name. Structural characterization typically involves X-ray crystallography (e.g., using SHELX programs for refinement ), NMR, and FTIR spectroscopy. The lactam group at the 2-position and methyl substitution at the 1-position are critical for its coordination chemistry and photophysical properties .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Synthesis often involves cyclization of substituted phenanthrolines or oxidation of 1-methyl-1,10-phenanthrolinium salts. For example, Figure S10 in shows the compound derived from a tosylate intermediate via hydrolysis . Optimization requires strict control of reaction conditions (e.g., pH, temperature) to avoid side products like chlorinated derivatives (e.g., 2-chloro-1,10-phenanthroline) .
Q. How is the compound characterized in terms of purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment. Stability studies under varying temperatures and light exposure are critical, as phenanthroline derivatives are prone to photodegradation. Mass spectral data (e.g., from NIST databases) provide fragmentation patterns for validation .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with functionals like B3LYP or PBE0 is used to analyze electronic transitions and ligand-metal interactions. Basis sets such as 6-31G(d) are recommended for balancing accuracy and computational cost. highlights the importance of validating computational results against experimental luminescence data (e.g., Table S4) .
Q. How do structural modifications (e.g., counterion substitution) affect the luminescent properties of europium(III) complexes with this ligand?
- Methodological Answer : Counterions (e.g., tosylate vs. chloride) influence luminescence intensity by altering ligand-metal charge transfer (LMCT) states. Experimental design should include comparative studies of emission spectra (e.g., using Table S4 in ) and time-resolved fluorescence to quantify quantum yields . Coordination geometry optimization via X-ray crystallography (SHELXL refinement ) is critical for structure-property correlations.
Q. What strategies resolve contradictions in crystallographic data for phenanthroline derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning or disorder. SHELXD (for structure solution) and SHELXL (for refinement) are robust tools for handling high-resolution or twinned data. emphasizes iterative refinement with restraints on thermal parameters and validation using R-factor convergence tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
